molecular formula C13H30ClN3O2S B7643564 4-tert-butyl-N-[3-(methylamino)propyl]piperidine-1-sulfonamide;hydrochloride

4-tert-butyl-N-[3-(methylamino)propyl]piperidine-1-sulfonamide;hydrochloride

カタログ番号 B7643564
分子量: 327.92 g/mol
InChIキー: FINIDZPLNGJFBR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-tert-butyl-N-[3-(methylamino)propyl]piperidine-1-sulfonamide;hydrochloride, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. This pathway is involved in B-cell receptor (BCR) signaling and plays a crucial role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

作用機序

4-tert-butyl-N-[3-(methylamino)propyl]piperidine-1-sulfonamide;hydrochloride inhibits BTK by binding to the enzyme's active site and preventing its phosphorylation. This leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are involved in cell survival and proliferation. By blocking BCR signaling, this compound induces apoptosis and inhibits the growth of B-cell malignancies.
Biochemical and Physiological Effects
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, this compound has been well-tolerated and has shown minimal toxicity. This compound has also been shown to penetrate the blood-brain barrier, which may be important for the treatment of central nervous system (CNS) lymphomas.

実験室実験の利点と制限

4-tert-butyl-N-[3-(methylamino)propyl]piperidine-1-sulfonamide;hydrochloride has several advantages for laboratory experiments, including its potent and selective inhibition of BTK, its activity against BTK mutants, and its favorable pharmacokinetic profile. However, this compound may have limitations in certain experimental settings, such as in vitro assays that do not fully recapitulate the tumor microenvironment or in vivo models that do not accurately reflect human disease.

将来の方向性

There are several potential future directions for the development of 4-tert-butyl-N-[3-(methylamino)propyl]piperidine-1-sulfonamide;hydrochloride and other BTK inhibitors. These include the evaluation of this compound in combination with other therapies, such as immunomodulators or checkpoint inhibitors, the development of biomarkers to identify patients most likely to benefit from BTK inhibition, and the exploration of BTK inhibition in other disease settings, such as autoimmune disorders or solid tumors. Additionally, the development of next-generation BTK inhibitors with improved pharmacokinetics or activity against BTK mutants may further improve the therapeutic potential of this class of drugs.
In conclusion, this compound is a promising small molecule inhibitor of BTK that has shown potent antitumor activity in preclinical models of B-cell malignancies. Its favorable pharmacokinetic profile and activity against BTK mutants make it an attractive candidate for further clinical development. Further research is needed to fully understand the potential of this compound and other BTK inhibitors in the treatment of B-cell malignancies and other diseases.

合成法

The synthesis of 4-tert-butyl-N-[3-(methylamino)propyl]piperidine-1-sulfonamide;hydrochloride involves several steps, including the preparation of the piperidine intermediate, the introduction of the tert-butyl group, and the sulfonamide formation. The final product is obtained as a hydrochloride salt. The detailed synthesis method and chemical structure of this compound can be found in the literature.

科学的研究の応用

4-tert-butyl-N-[3-(methylamino)propyl]piperidine-1-sulfonamide;hydrochloride has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent antitumor activity, both as a single agent and in combination with other therapies. This compound has also shown activity against BTK mutants that are resistant to other BTK inhibitors.

特性

IUPAC Name

4-tert-butyl-N-[3-(methylamino)propyl]piperidine-1-sulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H29N3O2S.ClH/c1-13(2,3)12-6-10-16(11-7-12)19(17,18)15-9-5-8-14-4;/h12,14-15H,5-11H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINIDZPLNGJFBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCN(CC1)S(=O)(=O)NCCCNC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H30ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。